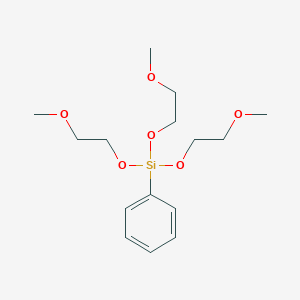
Phenyltris(methoxyethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyltris(methoxyethoxy)silane, also known as PTMSE, is an organosilane compound that is widely used in various scientific research applications. It is a colorless and transparent liquid that has a molecular formula of C12H28O6Si and a molecular weight of 304.44 g/mol. PTMSE is a versatile compound that has several advantages and limitations for lab experiments.
Mechanism Of Action
Phenyltris(methoxyethoxy)silane is a silane coupling agent that can react with the hydroxyl groups on the surface of various materials. The reaction forms a covalent bond between the surface and Phenyltris(methoxyethoxy)silane, which can improve the adhesion and compatibility of the material with other substances. In biomedicine, Phenyltris(methoxyethoxy)silane can crosslink with other polymers to form hydrogels, which can be used as drug delivery systems or tissue engineering scaffolds.
Biochemical And Physiological Effects
Phenyltris(methoxyethoxy)silane has low toxicity and is generally considered safe for biomedical applications. It can be metabolized and excreted by the body without causing any harm. However, prolonged exposure to Phenyltris(methoxyethoxy)silane may cause skin irritation and respiratory problems.
Advantages And Limitations For Lab Experiments
Phenyltris(methoxyethoxy)silane has several advantages for lab experiments, including its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility in various applications. However, Phenyltris(methoxyethoxy)silane has some limitations, such as its sensitivity to moisture and its limited stability in acidic or basic environments.
Future Directions
There are several future directions for Phenyltris(methoxyethoxy)silane research, including the development of new synthesis methods, the exploration of new applications in biomedicine, and the improvement of its stability and performance in harsh environments. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of novel functionalized nanoparticles with unique properties and applications. Additionally, the toxicity and biocompatibility of Phenyltris(methoxyethoxy)silane can be further studied to ensure its safe use in biomedical applications.
In conclusion, Phenyltris(methoxyethoxy)silane is a versatile and useful compound that has several scientific research applications. Its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility make it a valuable tool in various fields. However, its limitations and potential toxicity should be carefully considered when using it in lab experiments. Future research on Phenyltris(methoxyethoxy)silane can lead to the development of new synthesis methods, new applications, and a better understanding of its properties and effects.
Synthesis Methods
Phenyltris(methoxyethoxy)silane can be synthesized by the reaction of phenyltrichlorosilane and methoxyethoxyethanol in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation to obtain pure Phenyltris(methoxyethoxy)silane.
Scientific Research Applications
Phenyltris(methoxyethoxy)silane has several scientific research applications, including surface modification, nanotechnology, and biomedicine. It is commonly used as a coupling agent for surface modification of various materials, such as glass, metal, and plastic. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of functionalized nanoparticles, such as silica nanoparticles. In biomedicine, Phenyltris(methoxyethoxy)silane is used as a crosslinker for hydrogels and as a surface modifier for medical implants.
properties
CAS RN |
17903-05-8 |
|---|---|
Product Name |
Phenyltris(methoxyethoxy)silane |
Molecular Formula |
C15H26O6Si |
Molecular Weight |
330.45 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI Key |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Canonical SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Other CAS RN |
17903-05-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



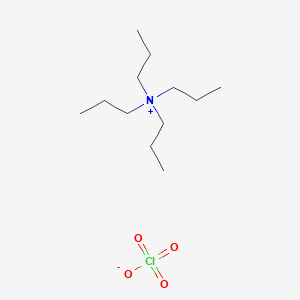

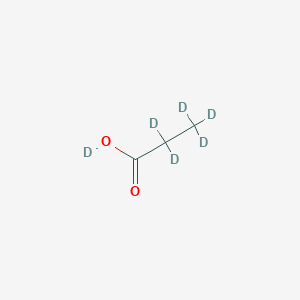
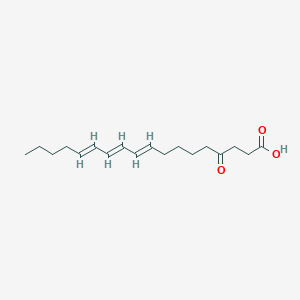
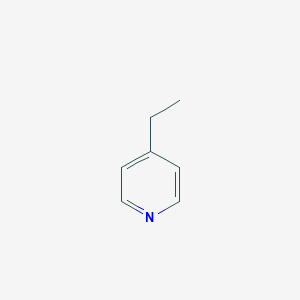
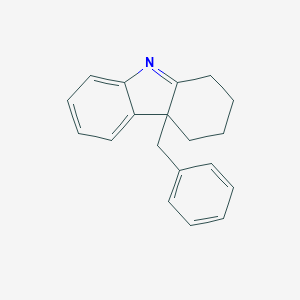
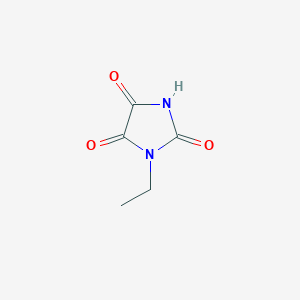
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
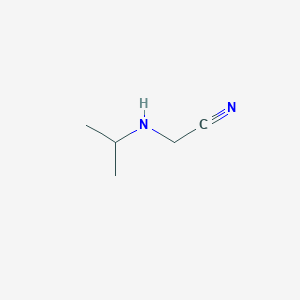
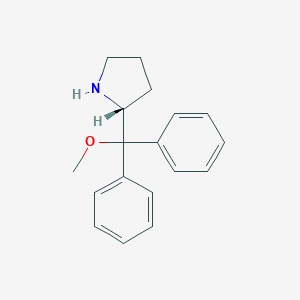
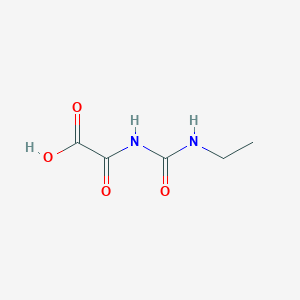

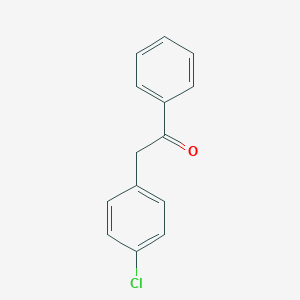
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)